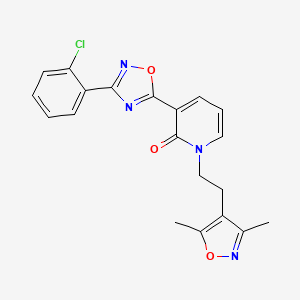

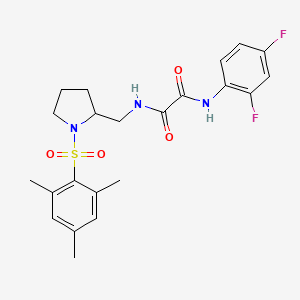

![molecular formula C21H20N4O5S2 B2999230 3-(2-(4-(6-(甲磺酰)苯并[d]噻唑-2-基)哌嗪-1-基)-2-氧代乙基)苯并[d]恶唑-2(3H)-酮 CAS No. 1169984-79-5](/img/structure/B2999230.png)

3-(2-(4-(6-(甲磺酰)苯并[d]噻唑-2-基)哌嗪-1-基)-2-氧代乙基)苯并[d]恶唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a benzo[d]thiazole and a benzo[d]oxazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Molecular Structure Analysis

The molecule contains several functional groups, including a sulfonyl group, an oxazole ring, and a thiazole ring. These groups can participate in various chemical reactions and can greatly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing benzo[d]thiazole and benzo[d]oxazole rings are known to participate in a variety of chemical reactions. These can include electrophilic and nucleophilic substitutions, as well as various cyclization and coupling reactions .科学研究应用

抗增殖和抗 HIV 活性

Al-Soud 等人 (2010) 的一项研究合成了一系列磺酰胺衍生物,包括含有苯并噻唑的衍生物,以评估它们对人类肿瘤来源细胞系的抗增殖活性及其潜在的抗 HIV 活性。这项研究突出了该化合物在癌症治疗中的潜在应用及其对 HIV-1 和 HIV-2 的有限疗效,证明了其在肿瘤学和病毒学研究中的相关性 (Al-Soud 等,2010)。

抗分枝杆菌活性

Naidu 等人 (2014) 专注于合成新型苯并[d]异恶唑类似物,以评估它们对结核分枝杆菌的体外抗分枝杆菌活性。本研究展示了该化合物在开发新的抗菌剂中的潜在用途,特别是针对结核病,通过证明其在抑制细菌生长的有效性和选择性 (Naidu 等,2014)。

代谢途径探索

Hvenegaard 等人 (2012) 的研究探索了一种新型抗抑郁药的代谢途径,强调了不同细胞色素 P450 酶在其氧化代谢中的作用。这项研究对于了解类似化合物的代谢命运具有重要意义,有助于开发具有优化药代动力学特征的药物 (Hvenegaard 等,2012)。

抗疟疾和 COVID-19 药物潜力

Fahim 和 Ismael (2021) 的一项理论研究探索了磺酰胺衍生物的反应性,以了解其抗疟疾活性和作为 COVID-19 药物的潜在应用。这项研究说明了该化合物的多功能性,通过计算计算和分子对接研究显示了在治疗疟疾和 COVID-19 中的应用前景 (Fahim & Ismael,2021)。

抗菌和抗结核药

Kumar 等人 (2013) 的另一项研究合成了磺酰衍生物,包括基于异丙基噻唑的衍生物,以评估它们的抗菌和抗结核特性。这项研究支持该化合物在发现新的抗菌和抗结核剂中的应用,突出了其对结核分枝杆菌和其他病原体的显着活性 (Kumar 等,2013)。

未来方向

作用机制

Target of Action

Similar benzothiazole derivatives have been shown to have potent activity against various human cancer cell lines .

Mode of Action

It’s suggested that similar benzothiazole derivatives may have a membrane perturbing as well as intracellular mode of action . This suggests that the compound could interact with the cell membrane, altering its permeability, and also interact with intracellular targets, possibly affecting various cellular processes.

Biochemical Pathways

It’s known that benzothiazole derivatives can affect multiple biochemical pathways, leading to their potent antimicrobial and anticancer activities .

Result of Action

Similar benzothiazole derivatives have demonstrated moderate to high activity against various human cancer cell lines . This suggests that the compound could have a significant impact on cellular processes, potentially leading to cell death in cancer cells.

生化分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of 3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one on various types of cells and cellular processes are still being explored. Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-[2-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S2/c1-32(28,29)14-6-7-15-18(12-14)31-20(22-15)24-10-8-23(9-11-24)19(26)13-25-16-4-2-3-5-17(16)30-21(25)27/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTBKINBACVNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

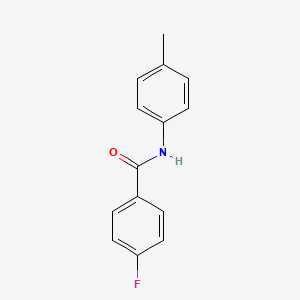

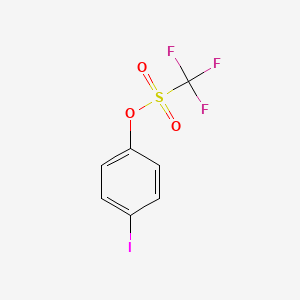

![1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2999149.png)

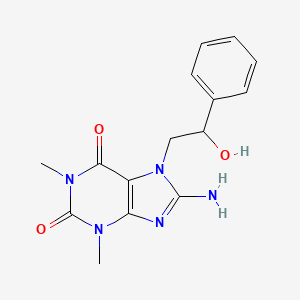

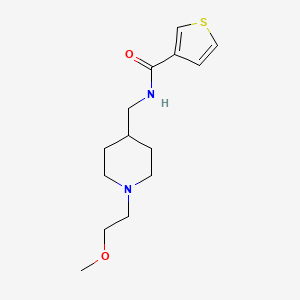

![N-Methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyridazin-3-yl)azetidin-3-amine](/img/structure/B2999155.png)

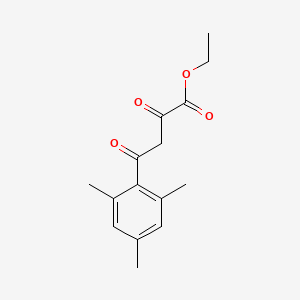

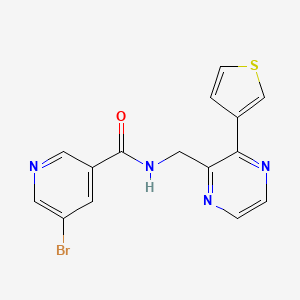

![N-(3,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2999159.png)

![2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2999162.png)

![3-Bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide](/img/structure/B2999168.png)